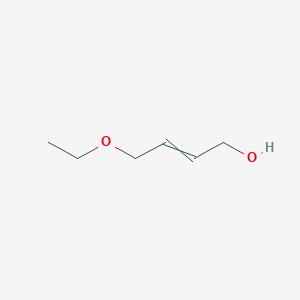

2-Buten-1-ol, 4-ethoxy-

Description

Significance of Unsaturated Alcohols with Ether Functionalities in Synthetic Chemistry

Unsaturated alcohols that also contain ether functionalities represent a significant class of compounds in synthetic chemistry due to their dual reactivity. The alkene group allows for a variety of addition reactions, while the alcohol group can undergo oxidation, esterification, or be used as a nucleophile. libretexts.org The ether group, generally less reactive, can influence the molecule's solubility and electronic properties and can be cleaved under specific, often harsh, acidic conditions. ksu.edu.sa

The presence of multiple functional groups makes these compounds powerful precursors for the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov For instance, the hydroxyl group can direct certain reactions, such as epoxidations, to occur at the nearby double bond with high stereoselectivity. nih.gov Furthermore, the hydroxyl group may need to be "protected" during a synthetic sequence to prevent it from interfering with reactions targeting other parts of the molecule. libretexts.orglibretexts.org This protection is often achieved by converting the alcohol into an ether, highlighting the synthetic interplay between these two functional groups. libretexts.orglibretexts.org The strategic placement of both an alcohol and an ether on an unsaturated carbon chain, as seen in 4-ethoxy-2-buten-1-ol, provides chemists with a versatile tool for constructing complex molecular architectures.

Overview of Related Butenol (B1619263) and Ethoxy Compounds in Academic Literature

The academic literature contains extensive research on compounds structurally related to 4-ethoxy-2-buten-1-ol, which provides a context for understanding its potential chemistry.

Butenol Derivatives: The parent compound, 2-buten-1-ol (also known as crotyl alcohol), is a well-documented chemical intermediate. nist.gov It exists as cis and trans isomers and participates in a wide range of reactions typical of allylic alcohols. nist.gov Its chemistry is a foundational part of organic synthesis, often used in the formation of larger molecules. acs.org Research on other substituted butenols, such as 4-(trimethylsilyl)-2-buten-1-ol, highlights their utility in palladium-catalyzed reactions and as protecting groups in organic synthesis. acs.org

Ethoxy Compounds: The ethoxy group is a common feature in many organic compounds, often imparting specific properties. Ethoxy propanol, for example, is widely used as a solvent for various resins and in the formulation of coatings, inks, and cleaning products due to its ability to dissolve both polar and non-polar substances. atamanchemicals.com Other complex ethoxy-containing molecules are explored in medicinal chemistry for their potential biological activities. ontosight.aioup.com The thermal decomposition of compounds with ethoxy groups has also been a subject of study to understand their stability. acs.org

Saturated Analogues: The saturated counterpart, 4-ethoxy-2-butanol, is also known and serves as a useful reference. nih.govevitachem.com It is classified as a secondary alcohol and an ether. evitachem.com Its primary applications are as an intermediate in organic synthesis and as a solvent. evitachem.com The corresponding ketone, 4-ethoxy-2-butanone, is another related compound that has been characterized. nih.gov

The collective knowledge on these related structures provides a solid foundation for predicting the reactivity and potential applications of 4-ethoxy-2-buten-1-ol.

Research Gaps and Opportunities in the Study of 4-Ethoxy-2-buten-1-ol

Despite its availability and potential as a synthetic building block, a comprehensive body of research focused specifically on 4-ethoxy-2-buten-1-ol is not readily apparent in the mainstream academic literature. This presents several research gaps and opportunities:

Detailed Mechanistic Studies: While general reactions like oxidation and reduction can be predicted, detailed mechanistic studies of its reactions are an area for further exploration. Investigating the kinetics and stereochemical outcomes of its reactions would provide valuable insights for synthetic chemists.

Exploration of Synthetic Applications: The use of 4-ethoxy-2-buten-1-ol as a precursor for specific, high-value molecules, such as pharmaceuticals or agrochemicals, is an underexplored area. Its potential role as a monomer in polymerization reactions is also a field for investigation.

Biological Activity Profile: There are indications that 4-ethoxy-2-buten-1-ol may have interesting biological activities and could be used in medicinal chemistry or to study biochemical pathways. However, detailed studies on its specific biological targets, efficacy, and mechanism of action are lacking. For example, while the cytotoxicity of similar compounds has been evaluated, specific data for 4-ethoxy-2-buten-1-ol is needed.

Physicochemical Characterization: While basic properties are known, a comprehensive dataset of its physical and chemical properties under various conditions would be beneficial for both academic research and potential industrial applications.

Addressing these gaps through targeted research could unlock the full potential of this versatile molecule. The need to fill data gaps for chemical safety assessments often relies on read-across from structurally similar chemicals, and generating specific data for 4-ethoxy-2-buten-1-ol would strengthen any future safety evaluations. acs.org

Scope and Objectives of Research on 4-Ethoxy-2-buten-1-ol

To address the identified research gaps, future research on 4-ethoxy-2-buten-1-ol should be systematic and multi-faceted. The primary objectives of such research would be:

To Systematically Investigate its Reactivity: This would involve a comprehensive study of its participation in a wide range of organic reactions, including but not limited to, oxidation, reduction, epoxidation, and nucleophilic substitution. The goal is to characterize the products and understand the reaction mechanisms in detail.

To Develop Novel Synthetic Methodologies: Research should aim to utilize 4-ethoxy-2-buten-1-ol as a key starting material for the efficient synthesis of more complex and valuable chemical entities. This includes developing new catalytic systems that can selectively transform the molecule.

To Evaluate its Biological and Pharmacological Potential: A thorough investigation of its biological properties is warranted. This would involve screening for various biological activities, identifying molecular targets, and potentially exploring its use as a scaffold for drug discovery.

To Establish a Comprehensive Physicochemical Profile: This objective focuses on accurately measuring and documenting its physical properties, spectroscopic data (NMR, IR, MS), and stability under different environmental conditions.

By pursuing these objectives, the scientific community can build a robust understanding of 4-ethoxy-2-buten-1-ol, paving the way for its broader application in both academic and industrial settings.

Data Tables

Table 1: Properties of 4-Ethoxy-2-buten-1-ol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6117-91-5, 123093-78-7 | |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 4-ethoxybut-2-en-1-ol | |

Table 2: Reactivity of 4-Ethoxy-2-buten-1-ol

| Reaction Type | Description | Common Reagents | Potential Products | Reference |

|---|---|---|---|---|

| Oxidation | Converts the primary alcohol to an aldehyde or carboxylic acid. | Potassium permanganate (B83412), Chromium trioxide | 4-ethoxy-2-butenal, 4-ethoxy-2-butenoic acid | |

| Reduction | Reduces the double bond and/or the alcohol. | Lithium aluminum hydride, Sodium borohydride | 4-ethoxybutan-1-ol, Butane-1,4-diol | |

| Substitution | The ethoxy group can be replaced by other nucleophiles. | Halides, Amines | Substituted butenol derivatives |

| Epoxidation | Formation of an epoxide ring at the double bond. | Peroxy acids (e.g., m-CPBA) | 2,3-epoxy-4-ethoxybutan-1-ol | |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUWIOKZZIUKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370599 | |

| Record name | 2-Buten-1-ol, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123093-78-7 | |

| Record name | 2-Buten-1-ol, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 2 Buten 1 Ol and Its Stereoisomers

Total Synthesis Approaches and Strategies

The strategic design of a total synthesis for 4-ethoxy-2-buten-1-ol involves a careful consideration of bond disconnections to identify readily available starting materials.

Retrosynthetic Analysis of 4-Ethoxy-2-buten-1-ol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. e3s-conferences.orgslideshare.net For 4-ethoxy-2-buten-1-ol, a primary disconnection can be made at the ether linkage, suggesting an alkylation reaction between a butenol (B1619263) derivative and an ethyl halide. Another key disconnection breaks the carbon-carbon double bond, pointing towards olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. Further disconnection of the butene backbone could lead to simpler precursors such as acetylenic compounds or cyclic ethers. e3s-conferences.org

Development of Novel Synthetic Routes

Several innovative methods have been developed for the synthesis of 4-ethoxy-2-buten-1-ol and its derivatives, offering advantages in terms of efficiency, stereoselectivity, and substrate scope.

A prominent method for synthesizing 4-ethoxy-2-buten-1-ol involves the partial hydrogenation of the corresponding alkyne, 4-ethoxy-2-butyn-1-ol. This reaction requires careful control to prevent over-reduction to the saturated diol.

Catalyst Systems: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is a classic choice for achieving cis-selectivity in alkyne hydrogenations. researchgate.net Other palladium-based catalysts, such as those supported on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), have also been employed. researchgate.netnih.gov The choice of solvent and the presence of additives like ammonia (B1221849) can significantly influence the selectivity of the reaction. researchgate.net

Reaction Conditions: The hydrogenation is typically carried out under a hydrogen atmosphere at controlled pressures and temperatures. researchgate.net Continuous-flow microreactors have emerged as a modern alternative to batch processes, offering precise control over reaction parameters and improved safety. d-nb.info

| Catalyst | Support | Selectivity for 2-butene-1,4-diol (B106632) | Reference |

| Palladium | Calcium Carbonate (with ammonia) | High | researchgate.net |

| Palladium | Carbon | Variable, can lead to over-reduction | researchgate.net |

| Raney Nickel | - | Studied for this transformation | researchgate.net |

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for forming carbon-carbon double bonds, making them suitable for the synthesis of 4-ethoxy-2-buten-1-ol. wikipedia.orgorganic-chemistry.org

Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of 4-ethoxy-2-buten-1-ol, a suitable strategy would involve the reaction of an appropriate phosphorus ylide with an ethoxy-substituted aldehyde.

Horner-Wadsworth-Emmons Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgthieme-connect.com This often leads to higher yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.orgorganic-chemistry.org The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganicchemistrydata.org Modifications to the reaction conditions, such as the use of specific bases and additives, can influence the stereochemical outcome. organicchemistrydata.orgacs.org

| Reaction | Key Reagents | Typical Product Stereochemistry | Key Advantages |

| Wittig | Phosphonium ylide, Aldehyde/Ketone | Mixture of E/Z isomers | Broad applicability |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Predominantly E-isomer | Higher yields, easier purification |

The ring-opening of cyclic ethers, such as epoxides and larger ring systems, provides a versatile entry to allylic alcohols like 4-ethoxy-2-buten-1-ol. rsc.org

Epoxide Opening: The regioselective opening of a vinyl epoxide with an appropriate nucleophile can yield the desired product. For instance, treatment of a suitable vinyl epoxide with an ethoxide source could furnish 4-ethoxy-2-buten-1-ol. Nickel-catalyzed cross-electrophile ring-opening reactions of vinyl epoxides have been developed, offering a broad substrate scope and mild reaction conditions. researchgate.netacs.org

Larger Cyclic Ethers: The synthesis of allylic and homoallylic alcohols from unsaturated cyclic ethers can be achieved through reductive C-O bond cleavage using catalytic amounts of a Lewis acid in the presence of a silane. rsc.org Stereoselective synthesis of medium-sized cyclic ethers can be accomplished through sequential ring-closing metathesis and other transformations. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and can be applied to the formation of 4-ethoxy-2-buten-1-ol. chemie-brunschwig.chnih.gov

Suzuki and Stille Couplings: These reactions involve the coupling of an organoboron or organotin compound, respectively, with an organic halide or triflate. A potential strategy for 4-ethoxy-2-buten-1-ol could involve the coupling of an ethoxy-containing vinylboronic acid or stannane (B1208499) with a suitable electrophile.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While not a direct route to the target molecule, it can be used to construct the butene backbone, which can then be further functionalized.

Tsuji-Trost Allylation: This palladium-catalyzed reaction involves the allylation of a nucleophile. It has been used in the stereoselective synthesis of functionalized cyclic ethers, which could be precursors to 4-ethoxy-2-buten-1-ol. acs.org

Enantioselective and Diastereoselective Syntheses

The creation of specific stereoisomers of 4-ethoxy-2-buten-1-ol, which contains a stereocenter at the carbon bearing the hydroxyl group and can exist as E/Z isomers at the double bond, requires precise control over the reaction pathways. Enantioselective syntheses aim to produce a single enantiomer (either R or S), while diastereoselective syntheses aim to produce one diastereomer over others (e.g., (R,Z) over (S,Z) or (R,E)).

Key strategies would include:

Chiral Catalysis : Using a small amount of a chiral catalyst to direct the reaction towards the formation of one enantiomer. For allylic alcohols, methods like Sharpless asymmetric epoxidation followed by regioselective ring-opening could be adapted.

Chiral Auxiliaries : Temporarily attaching a chiral molecule (an auxiliary) to an achiral starting material to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter is set, the auxiliary is removed.

Substrate Control : Utilizing a pre-existing stereocenter in the starting material to influence the formation of a new stereocenter.

Optimization of Reaction Conditions and Yields

Optimizing any synthetic route to 4-ethoxy-2-buten-1-ol would involve systematically varying several parameters to maximize yield and purity. This empirical process is crucial for developing a robust and scalable synthesis.

Key parameters for optimization include:

Temperature : Reaction rates and selectivity are often highly dependent on temperature.

Solvent : The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates.

Catalyst Loading : In catalyzed reactions, the amount of catalyst must be optimized to ensure efficient conversion without unnecessary cost or side reactions.

Reagent Stoichiometry : The molar ratios of reactants must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize side products. nih.gov

Reaction Time : Monitoring the reaction over time is necessary to determine the point of maximum product formation before significant decomposition or side reactions occur.

A hypothetical optimization for a Williamson ether synthesis to form the ethoxy group is presented below.

Table 1: Hypothetical Optimization of Ether Formation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | 12 | 65 |

| 2 | NaH | DMF | 25 | 12 | 75 |

| 3 | K₂CO₃ | Acetone | 56 | 24 | 50 |

This table is illustrative and not based on published data for this specific reaction.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of 4-ethoxy-2-buten-1-ol would focus on reducing the environmental impact of the process. semanticscholar.org

Key considerations would include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives such as water, ethanol (B145695), or supercritical fluids. researchgate.netscispace.com

Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste. semanticscholar.org Organocatalysis is a particularly attractive green option. youtube.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

Renewable Feedstocks : Whenever possible, using starting materials derived from renewable sources. For instance, ethanol used for the ethoxy group can be derived from biomass.

Stereoselective Synthesis of (Z)- and (E)-4-Ethoxy-2-buten-1-ol

Achieving control over the geometry of the carbon-carbon double bond is critical to selectively synthesize either the (Z)- or (E)-isomer of 4-ethoxy-2-buten-1-ol.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters during the formation of the molecule's carbon skeleton. iupac.org While specific C-C bond formations for 4-ethoxy-2-buten-1-ol are not documented, analogous reactions like asymmetric aldol (B89426) reactions or carbonyl-ene reactions could be employed to construct the butenol backbone with high enantioselectivity. youtube.comiupac.org A chiral catalyst, often a metal complex with a chiral ligand, creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. unizin.org

Diastereomeric Control in Ether Linkage Formation

The formation of the ether linkage can be a critical step for controlling diastereoselectivity. If starting with a racemic or enantiomerically enriched but-2-ene-1,4-diol, a diastereoselective etherification could be achieved. This might involve:

Enzymatic Resolution : Using an enzyme that selectively catalyzes the etherification of one enantiomer of the starting diol, leaving the other unreacted.

Protecting Group Strategies : Differentiating the two hydroxyl groups of a starting diol with different protecting groups, allowing for selective etherification of one over the other. Subsequent manipulation would then yield the desired product.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. d-nb.infoethz.ch A plausible, though undocumented, chiral pool synthesis for 4-ethoxy-2-buten-1-ol could start from an enantiopure precursor like a protected 4-carbon sugar or malic acid. The synthesis would involve a series of stereochemically controlled transformations to convert the starting material into the target molecule, preserving the initial stereochemistry. This method is often advantageous as it guarantees the absolute configuration of the product. d-nb.info

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactants are continuously pumped through a network of tubes or channels, has emerged as a powerful alternative to conventional batch processing. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for exothermic or fast reactions. dicp.ac.cn The synthesis of alkoxy-alcohols and related unsaturated compounds can be significantly enhanced by transitioning from batch to continuous flow methodologies. acs.orgrsc.org

For the synthesis of 4-ethoxy-2-buten-1-ol, a potential continuous flow approach could involve the mono-etherification of 2-butene-1,4-diol with an ethylating agent. In a flow system, precise stoichiometric control of the reagents can be maintained, minimizing the formation of the diether byproduct. The reaction could be performed in a heated capillary or microreactor, allowing for rapid optimization of conditions and scalable production.

Microreactors, with their characteristic channel dimensions in the sub-millimeter range, offer exceptionally high surface-area-to-volume ratios. abo.fi This feature provides outstanding heat and mass transfer capabilities, making them ideal for reactions that are difficult to control in larger vessels. dicp.ac.cn The application of microreactor technology to the synthesis of 4-ethoxy-2-buten-1-ol can lead to a significant enhancement in production efficiency and product quality.

A hypothetical microreactor setup for the synthesis of 4-ethoxy-2-buten-1-ol could involve the reaction of 2-butene-1,4-diol with sodium ethoxide, followed by quenching. The small dimensions of the microchannels would ensure rapid mixing of the reactants and precise temperature control, which is crucial for selective mono-etherification. The use of a packed-bed microreactor containing a solid base or catalyst could further simplify the process by facilitating catalyst separation and reuse. mdpi.com

The enhanced mixing and heat transfer in microreactors can lead to a dramatic reduction in reaction times and an increase in space-time yield (STY) compared to batch processes. For analogous alkoxylation reactions, transitioning to a microreactor has been shown to improve STY by orders of magnitude. google.com

Table 1: Illustrative Comparison of Batch vs. Microreactor Synthesis for a Generic Alkoxy-Alcohol

| Parameter | Conventional Batch Reactor | Microreactor |

| Reaction Volume | 1 L | 10 mL |

| Reaction Time | 8 hours | 10 minutes |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Product Selectivity | Moderate | High |

| Space-Time Yield | Low | High |

This table presents illustrative data based on general findings in microreactor technology and is not based on the specific synthesis of 4-ethoxy-2-buten-1-ol.

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.net Continuous flow synthesis using microreactors is a prime example of process intensification. mdpi.com In the context of 4-ethoxy-2-buten-1-ol manufacturing, process intensification can be achieved through several strategies.

One approach is the "telescoping" of reaction steps, where multiple synthetic transformations are performed in a single, continuous sequence without the isolation of intermediates. acs.org For instance, the formation of an ethoxylating agent could be directly coupled with the etherification of 2-butene-1,4-diol in a continuous flow setup. This would eliminate the need for separate reaction vessels and purification steps, reducing waste and operational costs.

Furthermore, the integration of in-line purification and separation technologies, such as liquid-liquid extraction or continuous chromatography, can streamline the downstream processing of the 4-ethoxy-2-buten-1-ol product stream. The use of supported catalysts or reagents in packed-bed reactors also contributes to process intensification by simplifying product isolation and enabling catalyst recycling. mdpi.com

The benefits of process intensification are not limited to improved efficiency and safety. The ability to perform reactions under more extreme conditions (higher temperatures and pressures) in a controlled manner can open up new reaction pathways and improve catalyst performance, leading to novel and more sustainable synthetic routes. rsc.org

Table 2: Potential Process Intensification Strategies and Their Impact

| Intensification Strategy | Potential Impact on 4-Ethoxy-2-buten-1-ol Synthesis |

| Microreactor Technology | Enhanced heat and mass transfer, improved safety and selectivity. |

| Telescoped Reactions | Reduced number of unit operations, lower capital cost, less waste. |

| In-line Separation | Simplified downstream processing, continuous product isolation. |

| Use of Solid-Supported Reagents/Catalysts | Easy separation of catalyst, potential for catalyst recycling. |

This table outlines potential benefits based on established principles of process intensification and their application to analogous chemical syntheses.

Elucidation of Reaction Mechanisms Involving 4 Ethoxy 2 Buten 1 Ol

Mechanistic Pathways of Functional Group Transformations

The unique arrangement of the hydroxyl group and the double bond in 4-ethoxy-2-buten-1-ol dictates the mechanistic pathways of its reactions.

The allylic alcohol group is a key site for various chemical transformations.

Oxidation: The primary alcohol of 4-ethoxy-2-buten-1-ol can be oxidized to form the corresponding aldehyde (4-ethoxy-2-butenal) or further to the carboxylic acid (4-ethoxy-2-butenoic acid). Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this transformation. The reaction proceeds through the initial formation of a chromate (B82759) ester or a similar intermediate, followed by elimination to yield the carbonyl compound.

Reduction: Conversely, the alkene moiety can be reduced to yield the saturated alcohol, 4-ethoxy-1-butanol. This is typically achieved using reagents like lithium aluminum hydride or sodium borohydride. The mechanism involves the delivery of a hydride ion to one of the carbons of the double bond, followed by protonation of the resulting carbanion.

Table 1: Oxidation and Reduction Reactions of 4-Ethoxy-2-buten-1-ol

| Reaction Type | Reagent(s) | Major Product(s) |

| Oxidation | Potassium permanganate, Chromium trioxide | 4-ethoxy-2-butenal, 4-ethoxy-2-butenoic acid |

| Reduction | Lithium aluminum hydride, Sodium borohydride | 4-ethoxy-1-butanol |

Esterification: 4-Ethoxy-2-buten-1-ol can undergo esterification with carboxylic acids or their derivatives to form allylic esters. google.comnih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration. masterorganicchemistry.com Palladium-catalyzed allylic esterification has also been explored as a synthetic route. acs.org

Etherification: The hydroxyl group can also be converted into an ether. Williamson ether synthesis, for instance, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. smolecule.com Acid-catalyzed etherification is also possible, particularly for the formation of symmetrical ethers. masterorganicchemistry.com

Table 2: Esterification and Etherification of 4-Ethoxy-2-buten-1-ol

| Reaction Type | Typical Reagents | Product Type |

| Esterification | Carboxylic acid (acid catalyst), Acyl chloride (base) | Allylic ester |

| Etherification | Alkyl halide (base), Another alcohol (acid catalyst) | Ether |

Direct nucleophilic substitution of the hydroxyl group in allylic alcohols like 4-ethoxy-2-buten-1-ol is an environmentally favorable process as it generates water as the only byproduct. thieme-connect.com The reaction can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile. sioc-journal.cn

S\N1 Mechanism: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water). masterorganicchemistry.comlibretexts.org Departure of water generates a resonance-stabilized allylic carbocation. dalalinstitute.com The nucleophile can then attack at either of the two electrophilic carbon centers (C1 or C3), leading to a mixture of products. dalalinstitute.com The ethoxy group's electron-donating nature can influence the stability and reactivity of this carbocation.

S\N2 Mechanism: Under neutral or basic conditions with a strong nucleophile, a direct displacement of the hydroxyl group (after conversion to a better leaving group like a tosylate or mesylate) can occur. acs.org This bimolecular reaction involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon is chiral. acs.org

S\N2' Mechanism: A variation of the S\N2 reaction, the S\N2' mechanism, involves the nucleophile attacking the double bond at the gamma-position (C3) in a concerted fashion, leading to the expulsion of the leaving group from the alpha-position (C1) and a shift of the double bond. dalalinstitute.com

Table 3: Nucleophilic Substitution Mechanisms for 4-Ethoxy-2-buten-1-ol

| Mechanism | Key Intermediate/Transition State | Stereochemistry | Regiochemistry |

| S\N1 | Resonance-stabilized allylic carbocation | Racemization | Mixture of C1 and C3 attack |

| S\N2 | Pentacoordinate transition state | Inversion | Attack at C1 |

| S\N2' | Concerted attack at C3 with double bond shift | --- | Attack at C3 |

The carbon-carbon double bond in 4-ethoxy-2-buten-1-ol is susceptible to attack by electrophiles.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion opens the ring, typically resulting in an anti-addition product. The presence of the ethoxy group may influence the regioselectivity of the second step.

Hydroboration-Oxidation: This two-step process provides a method for the anti-Markovnikov hydration of the alkene. masterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds to the double bond in a concerted, syn-addition, with the boron atom adding to the less substituted carbon. makingmolecules.com The inductive effect of the allylic ethoxy group can influence the regiochemistry of this addition. uwo.ca Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.commakingmolecules.com This reaction would lead to the formation of a diol.

Table 4: Electrophilic Addition Reactions of 4-Ethoxy-2-buten-1-ol

| Reaction | Reagents | Key Intermediate | Stereochemistry | Regiochemistry | Product Type |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition | --- | Dihaloalcohol |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Organoborane | Syn-addition | Anti-Markovnikov | Diol |

Reactions of the Ether Linkage

The ethoxy group in 4-ethoxy-2-buten-1-ol is an ether linkage. While ethers are generally unreactive and are often used as solvents, they can undergo specific reactions, such as cleavage and rearrangement, under certain conditions. masterorganicchemistry.com

The most common reaction of ethers is cleavage by strong acids, typically concentrated hydrohalic acids like HBr and HI. masterorganicchemistry.comlatech.edu The reaction mechanism depends on the structure of the ether. For 4-ethoxy-2-buten-1-ol, the ethoxy group is attached to a primary carbon.

The acid-catalyzed cleavage proceeds via a two-step SN2 mechanism:

Protonation: The ether oxygen is protonated by the strong acid, converting the poor leaving group (-OCH2CH3) into a good leaving group (an alkyloxonium ion). masterorganicchemistry.compressbooks.pub

Nucleophilic Attack: The conjugate base of the acid (e.g., Br- or I-), a strong nucleophile, attacks the less sterically hindered carbon adjacent to the ether oxygen via an SN2 pathway. masterorganicchemistry.compressbooks.pub This results in the cleavage of the C-O bond, yielding an alcohol and an alkyl halide.

In the case of 4-ethoxy-2-buten-1-ol, this reaction would produce 1,4-butanediol (B3395766) (via the enol intermediate) and ethyl iodide or ethyl bromide. Lewis acids can also mediate ether cleavage, often under milder conditions than strong Brønsted acids.

Table 4: Conditions for Ether Cleavage

| Method | Reagents | Mechanism for Primary Ether | Products from 4-ethoxy-2-buten-1-ol | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Conc. HI or HBr, heat | SN2 | Butane-1,4-diol + Ethyl halide | masterorganicchemistry.compressbooks.pub |

| Lewis Acid-Mediated | BBr3, BCl3 | Complexation followed by nucleophilic cleavage | Butane-1,4-diol + Ethyl halide | pressbooks.pub |

As an allylic ether derivative, 4-ethoxy-2-buten-1-ol possesses a structural motif that can participate in sigmatropic rearrangements. acs.org The Claisen rearrangement is a canonical researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that occurs upon heating. latech.edu

While 4-ethoxy-2-buten-1-ol is not a classic substrate for the Claisen rearrangement, its allylic ether structure is a prerequisite for such transformations. A related reaction could be envisioned if the molecule were first converted into a suitable precursor, such as an allyl vinyl ether. The general mechanism involves a concerted, pericyclic process through a six-membered, chair-like transition state, resulting in the formation of a γ,δ-unsaturated carbonyl compound. latech.edu

Catalytic Reaction Mechanisms

Catalysis is central to unlocking the reactivity of 4-ethoxy-2-buten-1-ol in a controlled and efficient manner. Transition metals such as palladium, ruthenium, and copper play pivotal roles in mediating its transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for C-C bond formation. thermofisher.com In a potential cross-coupling reaction, a derivative of 4-ethoxy-2-buten-1-ol could react with an organometallic reagent (Suzuki reaction) or an alkene (Heck reaction). The catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to the Pd(0) center, transmetalation or olefin insertion, and reductive elimination to release the product and regenerate the Pd(0) catalyst. thermofisher.com

Ruthenium-Catalyzed Metathesis: As discussed in section 3.1.2.3, ruthenium alkylidenes (e.g., Grubbs' catalysts) catalyze olefin metathesis. harvard.edu The mechanism proceeds via a metallacyclobutane intermediate, which forms from the [2+2] cycloaddition of the olefin substrate to the metal carbene. harvard.edu This intermediate then undergoes a retro-[2+2] cycloaddition to yield the metathesis products. harvard.edu

Dual Copper/Palladium Catalysis: For advanced transformations like hydrofunctionalization (section 3.1.2.4), a dual catalytic system can be employed. mit.edu The mechanism is a synergistic cycle where a CuH species first functionalizes the alkene, and a Pd catalyst then facilitates a cross-coupling reaction with the resulting organocopper species. mit.edu This approach allows for the formation of complex products that would be difficult to access through single-catalyst systems.

Table 5: Overview of Catalytic Mechanisms for 4-Ethoxy-2-buten-1-ol

| Reaction Type | Metal Catalyst | Key Mechanistic Feature | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium (Pd) | Oxidative Addition / Reductive Elimination Cycle | Functionalized Alkenes | thermofisher.com |

| Olefin Metathesis | Ruthenium (Ru) | Metallacyclobutane Intermediate (Chauvin Mechanism) | New Alkenes | harvard.edu |

| Hydrofunctionalization | Copper (Cu) / Palladium (Pd) | Synergistic Hydrocupration and Cross-Coupling | Saturated, Functionalized Products | mit.edu |

| Cycloaddition | Lewis Acids (e.g., Al, Ti) | Lowering LUMO of Dienophile (for Diels-Alder) | Cyclohexene Derivatives | uc.pt |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a significant role in the transformation of 4-ethoxy-2-buten-1-ol and related unsaturated alcohols. savemyexams.comlibretexts.org Transition metal complexes are often employed as catalysts in these reactions. iitm.ac.in

For instance, ruthenium complexes have been shown to be highly effective in the isomerization of allylic ethers, a reaction closely related to the functional group transformations of 4-ethoxy-2-buten-1-ol. mdpi.com The mechanism of such isomerizations often involves the formation of a metal-hydride species, which then adds to the double bond, followed by elimination to form the isomerized product. The efficiency of these ruthenium catalysts can be exceptionally high, achieving quantitative yields with very low catalyst loadings. mdpi.com

A proposed general mechanism for the ruthenium-mediated anti-Markovnikov addition of carboxylic acids to propargylic alcohols, which shares mechanistic features with reactions of allylic alcohols, involves the formation of a reactive η¹-vinylidene ruthenium complex. rsc.org This intermediate facilitates the addition of the carboxylic acid to the alkyne. While this specific example does not use 4-ethoxy-2-buten-1-ol, the principles of ligand dissociation, substrate coordination, insertion, and reductive elimination are fundamental to understanding how similar catalysts would interact with 4-ethoxy-2-buten-1-ol. hrmrajgurunagar.ac.in

Table 1: Examples of Homogeneous Catalytic Systems

| Catalyst Type | Substrate Type | Reaction | Mechanistic Feature |

| Ruthenium Complexes mdpi.com | Allyl Ethers | Isomerization | Formation of metal-hydride species |

| Rhodium (Wilkinson's) Catalyst hrmrajgurunagar.ac.in | Alkenes | Hydrogenation | Oxidative addition of H₂ |

| Palladium Complexes chemie-brunschwig.ch | Alkenes/Alkynes | Coupling Reactions | Formation of organopalladium intermediates |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.orglibretexts.org This type of catalysis offers advantages in catalyst separation and recycling. youtube.com The reactions occur on the surface of the catalyst and involve steps of adsorption, surface reaction, and desorption of products. savemyexams.comlibretexts.org

The conversion of ethanol (B145695) to 1,3-butadiene (B125203) over solid acid-base catalysts like MgO/SiO₂ involves intermediates and reaction pathways that are relevant to the chemistry of 4-ethoxy-2-buten-1-ol. core.ac.uk One proposed mechanism involves the formation of crotyl alcohol (2-buten-1-ol) as an intermediate, which is structurally similar to 4-ethoxy-2-buten-1-ol. chemrxiv.org The dehydration of this alcohol intermediate on the catalyst surface yields butadiene. The nature of the active sites on the solid catalyst, whether acidic or basic, plays a crucial role in directing the reaction pathway. sciencenet.cn

For example, the epoxidation of 2-buten-1-ol over Ti-MCM-41 catalysts demonstrates the influence of substituents on reactivity. The presence of an ethoxy group in 4-ethoxy-2-buten-1-ol would introduce steric hindrance, potentially affecting the efficiency of the epoxidation reaction compared to the unsubstituted analog.

Table 2: Key Steps in Heterogeneous Catalysis

| Step | Description |

| Adsorption | Reactant molecules bind to the active sites on the catalyst surface. libretexts.org |

| Surface Reaction | Adsorbed species react to form intermediates and then products. libretexts.org |

| Desorption | Product molecules detach from the catalyst surface. libretexts.org |

Organocatalysis

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. google.comscienceopen.com This field has seen rapid growth, with applications in a wide array of chemical transformations. scienceopen.com The activation of substrates in organocatalysis can occur through the formation of covalent intermediates, such as enamines or iminium ions, or through non-covalent interactions like hydrogen bonding. scienceopen.com

Proline-catalyzed aldol (B89426) reactions are a classic example of organocatalysis proceeding through an enamine intermediate. scienceopen.comcaltech.edu While direct studies on 4-ethoxy-2-buten-1-ol as a substrate in major organocatalytic reactions are not prevalent in the provided results, the principles can be extended. For example, the hydroxyl group of 4-ethoxy-2-buten-1-ol could potentially interact with organocatalysts, and the double bond could participate in conjugate addition reactions.

The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with phosphorous nucleophiles provides insight into the mechanistic intricacies of related compounds. researchgate.net The study revealed that the decomposition of phosphonium (B103445) enolate intermediates can be faster than the proton transfer step in acidic media, highlighting the short lifetime of these key intermediates in phosphine-catalyzed reactions. researchgate.net

Biocatalysis

Biocatalysis employs enzymes or whole microbial cells to catalyze chemical reactions, offering high selectivity and mild reaction conditions. caltech.edugoogle.com Enzymes like hydrolases, oxidoreductases, and lyases are used in the synthesis of fine chemicals and pharmaceuticals. acs.org

Whole-cell biocatalysis can perform complex multi-step transformations with cofactor regeneration. nih.gov For instance, the biotransformation of various substrates using microorganisms can lead to the production of chiral epoxides. scispace.com A study on Micrococcus sp. M90C showed its ability to catalyze the epoxidation of a range of olefins with high optical purity. scispace.com Given its structure, 4-ethoxy-2-buten-1-ol could be a substrate for such enzymatic epoxidation or other oxidation reactions.

The use of ionic liquids in whole-cell biocatalysis is an area of active research, aiming to improve the efficiency of reactions involving organic substrates by creating two-phase systems that can minimize solvent toxicity and facilitate product extraction. nih.gov

Table 3: Comparison of Catalysis Types for 4-Ethoxy-2-buten-1-ol Reactions

| Catalysis Type | Catalyst Example | Potential Reaction of 4-Ethoxy-2-buten-1-ol | Key Mechanistic Aspect |

| Homogeneous | [RuClH(CO)(PPh₃)₃] mdpi.com | Isomerization | Coordination to metal center |

| Heterogeneous | Ti-MCM-41 | Epoxidation | Surface reaction on solid support |

| Organocatalysis | Proline caltech.edu | Aldol-type reaction | Enamine/iminium ion formation |

| Biocatalysis | Monooxygenase scispace.com | Epoxidation/Oxidation | Enzyme-substrate binding in active site |

Kinetic Studies and Rate-Determining Steps

For the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with diethyl phosphite, kinetic data provided evidence for the rate-determining protonation of an intermediate phosphonium enolate zwitterion under acidic conditions. researchgate.net This finding was unexpected, as proton transfers are typically fast, and it offered new mechanistic insights into the chemistry of phosphonium enolates. researchgate.net

Intermediate Species Identification and Characterization

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are often employed for this purpose.

In the ruthenium-mediated transformation of a related alkynol, operando ³¹P{¹H} FlowNMR spectroscopy was used to identify catalytic intermediates. rsc.org This technique allowed for the real-time monitoring of the catalyst speciation, revealing the conversion of the precatalyst into active species during the reaction. The data provided direct evidence for the formation of intermediates that were crucial to the catalytic cycle but not accessible through conventional ex situ analyses. rsc.org

Similarly, in the study of ethanol-to-butadiene conversion, the lack of direct evidence for intermediate molecular compounds and surface species is a major challenge in fully understanding the reaction mechanism. acs.org Theoretical calculations and in-situ spectroscopy are therefore vital tools to probe the existence and structure of these transient species. core.ac.uk

Theoretical and Computational Chemistry Studies on 4 Ethoxy 2 Buten 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. amacad.org DFT studies would focus on the electron density to determine the energy and properties of 4-ethoxy-2-buten-1-ol.

Key parameters that would be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity and electronic transitions. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: This would reveal the electron-rich and electron-deficient areas of the molecule, indicating likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, further highlighting regions of positive and negative charge that are important for intermolecular interactions.

Illustrative Data Table for DFT Studies

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | Placeholder | Relates to the ability to donate electrons. |

| LUMO Energy | Placeholder | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Placeholder | Indicator of chemical reactivity and stability. |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These highly accurate methods would be employed to calculate various molecular properties of 4-ethoxy-2-buten-1-ol.

Properties that would be investigated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of the vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure.

Thermochemical Properties: Estimation of properties such as enthalpy of formation, entropy, and heat capacity.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For 4-ethoxy-2-buten-1-ol, this would involve studying the rotation around the C-C and C-O single bonds to identify the most stable conformers.

The process would involve:

Potential Energy Surface Scan: Systematically rotating specific dihedral angles and calculating the energy at each step to map out the potential energy surface.

Identification of Energy Minima: The low-energy points on the potential energy surface correspond to stable conformations (rotamers).

Relative Energies: Calculating the energy differences between the various conformers to determine their relative populations at a given temperature. The most stable conformation is the one with the lowest energy. nih.gov

Illustrative Table of Conformational Analysis Results

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | Placeholder | Placeholder |

| Gauche | Placeholder | Placeholder |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net An MD simulation of 4-ethoxy-2-buten-1-ol would provide insights into its dynamic behavior and interactions with its environment.

Solvation Effects on Reactivity

The solvent can have a significant impact on the reactivity of a molecule. MD simulations would be used to study how the presence of a solvent, such as water or an organic solvent, affects the properties and reactivity of 4-ethoxy-2-buten-1-ol.

This would involve:

Building a Simulation Box: Creating a computational model with one or more molecules of 4-ethoxy-2-buten-1-ol surrounded by a large number of solvent molecules.

Running the Simulation: Calculating the forces between all atoms and integrating Newton's equations of motion to simulate their movement over time.

Analyzing the Trajectory: Examining the simulation results to understand how the solvent molecules arrange themselves around the solute and how this affects its conformation and electronic properties.

Intermolecular Interactions

MD simulations can also be used to study the interactions between multiple molecules of 4-ethoxy-2-buten-1-ol or between this molecule and other chemical species.

Key aspects to be investigated include:

Hydrogen Bonding: The hydroxyl group of 4-ethoxy-2-buten-1-ol can act as both a hydrogen bond donor and acceptor. Simulations would reveal the nature and dynamics of these hydrogen bonds.

Van der Waals Interactions: These non-covalent interactions also play a crucial role in how the molecules interact with each other and with their environment.

Radial Distribution Functions: This analysis would provide a statistical description of the distances between different atoms, revealing the structure of the liquid and the nature of the intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools to model reaction pathways and characterize the transition states of chemical reactions involving 4-ethoxy-2-buten-1-ol. These methods, often employing Density Functional Theory (DFT), allow for the elucidation of detailed reaction mechanisms at the molecular level.

The prediction of reaction selectivity is a critical aspect of synthesis planning. For a molecule like 4-ethoxy-2-buten-1-ol, which possesses multiple reactive sites—the hydroxyl group, the carbon-carbon double bond, and the ether linkage—computational models can predict how it will react under various conditions. For instance, in an acid-catalyzed etherification or oxidation reaction, theoretical calculations can determine the most likely site of attack.

In a hypothetical palladium-catalyzed amination reaction, DFT calculations could be employed to model the mechanism. Such a study would likely investigate the oxidative addition step, which kinetic studies on similar allylic alcohols have suggested can be the rate-determining step. By calculating the activation energies for different potential reaction pathways, the regioselectivity and stereoselectivity of the reaction can be predicted.

For example, in an epoxidation reaction, computational models can accurately predict the site-selectivity. In the case of 4-ethoxy-2-buten-1-ol, this would involve determining whether the double bond is the more favorable site for epoxidation compared to potential side reactions at the alcohol or ether functionalities.

Table 1: Hypothetical Calculated Activation Energies for Competing Reactions of 4-Ethoxy-2-buten-1-ol

| Reaction Type | Reactive Site | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Epoxidation | C=C double bond | B3LYP/6-31G | 15.2 | High |

| Oxidation | -OH group | B3LYP/6-31G | 22.5 | Moderate |

| Ether Cleavage | C-O-C | B3LYP/6-31G* | 35.8 | Low |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of reactivity for similar functional groups.

The energy profile of a chemical transformation provides a detailed map of the energy changes that occur as reactants are converted into products. These profiles are generated by calculating the energies of reactants, intermediates, transition states, and products.

For the acid-catalyzed dehydration of an alcohol to form an ether, the reaction proceeds through the protonation of the hydroxyl group, followed by an SN2 reaction. A computational study on a similar reaction involving 4-ethoxy-2-buten-1-ol would calculate the energy of the protonated alcohol intermediate and the transition state energy for the subsequent nucleophilic attack.

Similarly, in a study of the reductive etherification of a ketone with an alcohol, DFT calculations can be used to explore different mechanistic pathways, such as the direct, ketal, and enol pathways. For a hypothetical reaction involving 4-ethoxy-2-buten-1-ol, the energy profile would help to identify the most favorable pathway by comparing the activation barriers of each elementary step.

Table 2: Hypothetical Energy Profile for a Key Step in a Reaction of 4-Ethoxy-2-buten-1-ol

| Species | Computational Method | Relative Energy (kcal/mol) |

| Reactants | M06-L/6-31G | 0.0 |

| Transition State 1 | M06-L/6-31G | +18.5 |

| Intermediate | M06-L/6-31G | -5.2 |

| Transition State 2 | M06-L/6-31G | +25.1 |

| Products | M06-L/6-31G* | -12.7 |

Note: This data is illustrative and represents a plausible energy profile for a multi-step reaction.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule determines its properties and activities.

For 4-ethoxy-2-buten-1-ol, a QSAR model could be developed to predict its toxicity or another biological activity. This would involve compiling a dataset of similar alcohols and ethers with known activities and then calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity.

A QSPR model for 4-ethoxy-2-buten-1-ol could predict physicochemical properties like boiling point, water solubility, or the n-octanol-water partition coefficient. For example, a study on aliphatic alcohols has shown that QSPR models can be generated using descriptors derived from the molecular structure to predict properties with high accuracy.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of 4-Ethoxy-2-buten-1-ol

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 116.16 g/mol |

| Topological | Wiener Index | 158 |

| Geometrical | Molecular Surface Area | 145.2 Ų |

| Electronic | Dipole Moment | 2.1 D |

| Physicochemical | LogP (octanol-water partition coefficient) | 1.3 |

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in QSAR/QSPR modeling.

The development of robust QSAR and QSPR models depends on the quality of the input data and the appropriate selection of descriptors and statistical methods.

In-depth Spectroscopic Analysis of 4-Ethoxy-2-buten-1-ol Unattainable Due to Lack of Available Data

A thorough and exhaustive search for advanced spectroscopic data on the chemical compound 4-ethoxy-2-buten-1-ol has concluded that the specific experimental data required to construct a detailed scientific article is not publicly available. Despite extensive searches across scientific literature databases, chemical repositories, and spectral databases, no specific research findings, such as detailed Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data, could be located for this particular compound.

The intended article was to be structured around a comprehensive outline, focusing on advanced spectroscopic analysis and structural elucidation. This included sections on multi-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), dynamic NMR for conformational exchange, solid-state NMR studies, high-resolution mass spectrometry (HRMS) for accurate mass determination, and tandem mass spectrometry (MS/MS) for fragmentation pathway analysis. The user's request also mandated the inclusion of detailed data tables and specific research findings.

However, the absence of primary experimental data for 4-ethoxy-2-buten-1-ol makes it impossible to generate the scientifically accurate and detailed content required for each specified section and subsection. While general principles of these spectroscopic techniques are well-documented, applying them to a specific compound for which no data has been published would amount to speculation and would not meet the standards of a scientifically accurate article.

Information was found for structurally related but distinct compounds, such as 4-ethoxy-2-butanol and 4-ethoxy-2-butanone. This information, however, is not transferable or applicable to 4-ethoxy-2-buten-1-ol, as minor structural differences, such as the presence of a double bond, significantly alter the spectroscopic properties of a molecule.

Without access to the necessary ¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlations, accurate mass measurements, or fragmentation patterns for 4-ethoxy-2-buten-1-ol, the creation of the requested data tables and the in-depth analysis of its structure and dynamics cannot be performed. Therefore, the generation of the specified article cannot be completed at this time.

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Ethoxy 2 Buten 1 Ol

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds like 4-ethoxy-2-buten-1-ol and for identifying trace-level impurities. The gas chromatography component separates the compound from any contaminants based on differences in boiling points and interactions with the GC column stationary phase. The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

While a published mass spectrum specifically for 4-ethoxy-2-buten-1-ol is not available in the reviewed scientific literature, the fragmentation pattern can be predicted based on the functional groups present (an ether and a primary allylic alcohol). The molecular ion peak [M]+, corresponding to the intact molecule, would be expected, though it may be weak for alcohols and ethers. libretexts.org Key fragmentation pathways for ethers typically involve cleavage of the carbon-carbon bond alpha to the oxygen atom. libretexts.orgwhitman.edu For 4-ethoxy-2-buten-1-ol, this would lead to characteristic fragment ions.

Expected Key Fragmentation Patterns for 4-Ethoxy-2-buten-1-ol:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. acs.org

Loss of an ethoxy group (-OCH2CH3): Fragmentation could result in the loss of the ethoxy radical.

Loss of a water molecule (-H2O): Alcohols frequently dehydrate under electron ionization conditions, leading to an [M-18]+ peak. libretexts.org

Allylic cleavage: The bond allylic to the double bond is weakened and prone to cleavage, which would also produce characteristic fragments.

| Expected Fragment | Description | Predicted m/z Value |

| [M]+ | Molecular Ion | Data not available |

| [M-H2O]+ | Loss of water from the alcohol | Data not available |

| [M-CH2CH3]+ | Loss of ethyl group | Data not available |

| [M-OCH2CH3]+ | Loss of ethoxy group | Data not available |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

O-H Stretch: The hydroxyl group of the primary alcohol will produce a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. libretexts.org

C-O-C Stretch (Ether): Ethers exhibit a characteristic C-O-C stretching vibration. For aliphatic ethers, this typically results in a strong absorption in the IR spectrum between 1050 and 1150 cm⁻¹. libretexts.org

C=C Stretch: The carbon-carbon double bond of the butenyl group will show a stretching vibration in the range of 1640-1680 cm⁻¹. This peak can be weak in the IR spectrum but is often strong in the Raman spectrum.

C-O Stretch (Alcohol): The stretching vibration of the C-O single bond in the primary alcohol group is expected to appear as a strong band in the IR spectrum, typically between 1000 and 1075 cm⁻¹.

C-H Stretches: Vibrations for sp²-hybridized carbons (alkene) appear above 3000 cm⁻¹, while those for sp³-hybridized carbons (alkyl portions) appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkene (C=C) | C=C Stretch | 1640-1680 | Medium to Weak |

| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1050-1150 | Strong |

| Alcohol (C-OH) | C-O Stretch | 1000-1075 | Strong |

| Alkene (=C-H) | C-H Stretch | 3010-3100 | Medium |

| Alkyl (-C-H) | C-H Stretch | 2850-2960 | Strong |

The vibrational spectrum of a flexible molecule like 4-ethoxy-2-buten-1-ol can be influenced by its conformational state. Rotations around the C-C and C-O single bonds can lead to the existence of different conformers (rotational isomers). Each conformer may have a slightly different vibrational spectrum.

While specific conformational analysis of 4-ethoxy-2-buten-1-ol through vibrational spectroscopy has not been reported, it is a general principle that the number and frequencies of observed bands can change with the physical state (solid, liquid, gas) or solvent, reflecting shifts in the equilibrium population of different conformers. Detailed computational studies combined with experimental spectra would be necessary to assign specific spectral features to individual conformers.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the calculation of electron density and thus the precise positions of atoms, bond lengths, and bond angles.

A search of crystallographic databases reveals no published crystal structure for 4-ethoxy-2-buten-1-ol. Therefore, no experimental data on its unit cell dimensions, bond lengths, or solid-state conformation are available. If such a study were to be performed, it would provide unambiguous proof of the molecule's connectivity and its preferred conformation and packing arrangement in the crystalline state.

| Crystallographic Parameter | Description | Value |

| Crystal System | The symmetry system of the unit cell. | Data not available |

| Space Group | The symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | Data not available |

| Bond Lengths/Angles | Precise atomic distances and angles. | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

4-Ethoxy-2-buten-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically designed to analyze chiral molecules. saschirality.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov Enantiomers will produce CD spectra that are mirror images of each other. This property allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. cas.cz

Although no specific CD spectrum for 4-ethoxy-2-buten-1-ol has been published, the general methodology would involve measuring the CD spectrum of a sample and comparing it to the spectrum of a known enantiomerically pure standard. This comparison allows for the quantitative determination of the e.e. in a given sample. acs.org This is particularly crucial in fields like asymmetric synthesis, where the goal is to produce a single enantiomer. cas.cz

Applications and Derivatives of 4 Ethoxy 2 Buten 1 Ol in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The combination of a reactive alcohol and a double bond allows for a variety of chemical transformations, making 4-ethoxy-2-buten-1-ol a valuable starting material for the synthesis of more complex molecules. The ethoxy group can also influence the reactivity and solubility of the molecule and its derivatives.

Precursor to Heterocyclic Compounds

While direct synthesis of heterocyclic compounds from 4-ethoxy-2-buten-1-ol is not extensively documented, its structural motifs are present in precursors for various heterocyclic systems. For instance, the butenolide framework, an unsaturated γ-lactone, is a core structure in many natural products and can be a target for synthesis starting from butene-diol derivatives. researchgate.netnih.gov The double bond in 4-ethoxy-2-buten-1-ol could be subjected to oxidation and cyclization sequences to form such lactone rings.

Furthermore, the allylic alcohol functionality allows for transformations into other key intermediates. For example, oxidation of the alcohol to an aldehyde or carboxylic acid would provide a handle for condensation reactions with amines, hydrazines, or other difunctional molecules to construct a variety of nitrogen-containing heterocycles like pyridines, pyrazoles, or pyridazinones. The presence of the ethoxy group could influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic compounds.

One potential synthetic route could involve the epoxidation of the double bond in 4-ethoxy-2-buten-1-ol, followed by a ring-opening reaction with a suitable nucleophile. This would generate a di-functionalized intermediate that could then undergo intramolecular cyclization to form various saturated heterocycles such as tetrahydrofurans or pyrrolidines, depending on the nucleophile used.

| Heterocyclic Core | Potential Synthetic Strategy from 4-Ethoxy-2-buten-1-ol | Key Reactions |

| Butenolide | Oxidation of the double bond and primary alcohol, followed by lactonization. | Oxidation, Cyclization |

| Pyridine | Oxidation of the alcohol to an aldehyde, followed by condensation with a B-amino carbonyl compound. | Oxidation, Condensation |

| Tetrahydrofuran | Epoxidation of the double bond, followed by intramolecular cyclization. | Epoxidation, Cyclization |

Intermediate in Natural Product Synthesis

The synthesis of natural products often requires chiral building blocks with specific functionalities. nih.gov While direct incorporation of 4-ethoxy-2-buten-1-ol into a natural product total synthesis is not prominently reported, its structural features are analogous to intermediates used in the synthesis of various natural products. digitellinc.com The generation of alkoxy radicals from alcohols has been identified as a versatile strategy in the synthesis of natural products. nih.govmdpi.comresearchgate.net The alcohol moiety in 4-ethoxy-2-buten-1-ol could potentially be converted into an alkoxy radical, which could then participate in carbon-carbon bond-forming reactions to build complex carbon skeletons.

The allylic alcohol portion of the molecule is a common feature in many natural products and their synthetic precursors. This functional group can be readily converted into other functionalities such as epoxides, halides, or amines, which are essential for subsequent bond formations. For example, a Sharpless asymmetric epoxidation of the double bond could introduce chirality, leading to an enantiomerically enriched building block for the synthesis of complex molecules.

The synthesis of γ-alkylidenebutenolides, a class of natural products, often involves the use of substituted furans or other precursors that can be conceptually derived from a butene-diol framework. researchgate.netresearchgate.net The functional handles in 4-ethoxy-2-buten-1-ol provide opportunities for elaboration into such precursors.

Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com While 4-ethoxy-2-buten-1-ol itself is not chiral, it can be a precursor to chiral auxiliaries and ligands. For instance, asymmetric dihydroxylation or epoxidation of the double bond would generate chiral diols or epoxides. These chiral molecules could then be further functionalized to create chiral ligands for asymmetric catalysis.

The development of chiral ligands is crucial for transition-metal-catalyzed enantioselective reactions. nih.govmdpi.comresearchgate.net The alcohol and ether functionalities in derivatives of 4-ethoxy-2-buten-1-ol could act as coordination sites for metal centers. For example, a chiral amino alcohol derived from 4-ethoxy-2-buten-1-ol could serve as a bidentate ligand for metals like copper or rhodium, which are commonly used in asymmetric catalysis.

The synthesis of pinane-based chiral aminodiols, which have been successfully used as ligands in the asymmetric addition of diethylzinc to aldehydes, provides a blueprint for how a molecule like 4-ethoxy-2-buten-1-ol could be transformed into a useful chiral ligand. mdpi.com

| Chiral Derivative | Potential Application | Key Transformation |

| Chiral Diol | Precursor to chiral ligands | Asymmetric Dihydroxylation |

| Chiral Epoxide | Chiral building block | Asymmetric Epoxidation |

| Chiral Amino Alcohol | Chiral ligand for asymmetric catalysis | Epoxidation followed by ring-opening with an amine |

Polymer Chemistry Applications

The presence of both a polymerizable double bond and a hydroxyl group suggests that 4-ethoxy-2-buten-1-ol could be a valuable monomer in polymer chemistry. The ethoxy group can impart specific properties such as flexibility and solubility to the resulting polymers.

Monomer in Specialty Polymer Synthesis

Unsaturated alcohols can be used as monomers or chain-transfer agents in polymerization reactions. nih.govbohrium.comacs.org The double bond in 4-ethoxy-2-buten-1-ol can undergo polymerization through various mechanisms, including free radical, cationic, or coordination polymerization. The resulting polymer would have pendant ethoxymethyl groups, which could influence its physical and chemical properties.

For example, polymerization could lead to a polyolefin backbone with regularly spaced side chains containing an ether linkage and a terminal hydroxyl group (after a rearrangement). These hydroxyl groups could be further functionalized to introduce other chemical moieties, leading to the creation of functional polymers with tailored properties. Such polymers could find applications in areas like coatings, adhesives, and drug delivery systems. A patent describes a process for the polymerization of unsaturated fatty alcohols, which could be conceptually applicable to smaller unsaturated alcohols like 4-ethoxy-2-buten-1-ol. google.com

Synthesis of Functionalized Polyethers and Polyesters

The hydroxyl group of 4-ethoxy-2-buten-1-ol allows it to be incorporated into polyesters and polyethers through condensation polymerization.

In polyester synthesis, 4-ethoxy-2-buten-1-ol can act as a monofunctional alcohol, serving as a chain-terminating agent to control the molecular weight of the polyester. Alternatively, if used in conjunction with a diacid and a diol, it could be incorporated as a side chain, introducing unsaturation and ether linkages into the polyester backbone. The synthesis of polyesters from various diols and dicarboxylic acids is a well-established field, and the inclusion of a functionalized alcohol like 4-ethoxy-2-buten-1-ol could lead to novel materials. nih.govtandfonline.com The synthesis of poly(ether-ester)s from aromatic ester and ether diols highlights the interest in polymers containing both ether and ester functionalities. mdpi.comresearchgate.net

For polyether synthesis, the alcohol group can be deprotonated to form an alkoxide, which can then initiate the ring-opening polymerization of epoxides like ethylene oxide or propylene oxide. researchgate.net This would result in the formation of a polyether chain attached to the 4-ethoxy-2-butenyl group. Such macromonomers could then be polymerized through their double bonds to create graft copolymers. The direct polymerization of diols to form polyethers is also a known process. google.com

| Polymer Type | Role of 4-Ethoxy-2-buten-1-ol | Potential Properties of the Resulting Polymer |

| Polyolefin | Monomer | Functional polymer with pendant ethoxymethyl groups |

| Polyester | Co-monomer or Chain-terminating agent | Increased flexibility, potential for cross-linking |

| Polyether | Initiator for ring-opening polymerization | Graft copolymers with polyether side chains |

Copolymerization Studies

While specific copolymerization studies involving 4-ethoxy-2-buten-1-ol are not extensively documented in publicly available research, the presence of the vinyl group and a hydroxyl functionality suggests its potential as a comonomer in polymerization reactions. The hydroxyl group can be leveraged for post-polymerization modification, allowing for the introduction of various functionalities onto the polymer backbone.